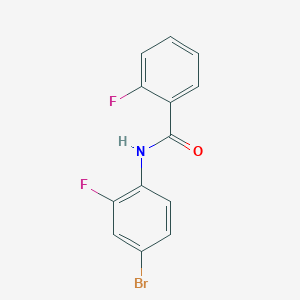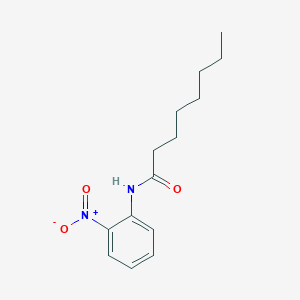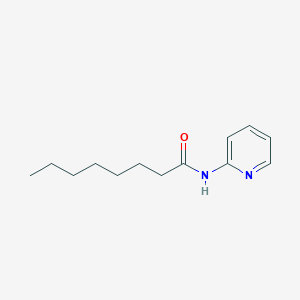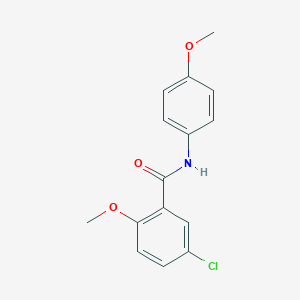
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide, also known as BMS, is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also inhibit the activity of other enzymes, such as urease and acetylcholinesterase.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also reduce inflammation and oxidative stress. In addition, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is also stable and can be stored for a long time without degradation. However, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. One direction is to study the mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in more detail. Another direction is to explore the potential applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in the field of catalysis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also be used as a starting material for the synthesis of new compounds with potential biological activities. In addition, the development of new synthetic methods for N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can improve its efficiency and reduce its toxicity.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can be synthesized through a series of chemical reactions. The first step is the bromination of 3-methylacetophenone to obtain 4-bromo-3-methylacetophenone. The second step is the reaction of 4-bromo-3-methylacetophenone with p-toluenesulfonyl chloride to obtain N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. The synthesis method of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is relatively simple and efficient, which makes it a popular choice for scientific research.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research due to its potential applications. One of the most common applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is as a ligand for metal catalysts. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can coordinate with metal ions and form stable complexes, which can be used as catalysts for various chemical reactions. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has also been used as a reagent for the synthesis of various organic compounds.
properties
Molecular Formula |
C14H14BrNO2S |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
InChI Key |
JBCJJKXKLJJDRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)





